Histatin 5 (trifluoroacetate salt)

Matrix Metalloproteinase Inhibition MMP-9 Peptide Fragment Comparison

Researchers investigating antifungal mechanisms often face confounding membrane-disruptive effects common to many antimicrobial peptides. Histatin 5 (TFA salt) solves this with a defined, energy-dependent non-lytic mechanism-binding Ssa1/2p (Kd = 1.0 μM) on C. albicans before mitochondrial translocation, enabling clean dissection of binding-dependent vs. membrane-disruptive pathways. • Validated LC₅₀ = 1.8 μM against C. albicans for reproducible batch-to-batch benchmarking • Quantified ESKAPE pathogen activity: >99% killing of P. aeruginosa, 85-90% A. baumannii planktonic cells • Dual antimicrobial/wound-healing functionality: significantly increases epithelial cell migration at 50 μM Supplied as lyophilized solid with characterized solubility in DMF, DMSO, ethanol, and PBS (pH 7.2).

Molecular Formula C135H196F3N51O35
Molecular Weight 3150.3 g/mol
Cat. No. B10829842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistatin 5 (trifluoroacetate salt)
Molecular FormulaC135H196F3N51O35
Molecular Weight3150.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C133H195N51O33.C2HF3O2/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74;3-2(4,5)1(6)7/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154);(H,6,7)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-;/m0./s1
InChIKeyUORDALOGAOUWJL-OOOCUESJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histatin 5 (Trifluoroacetate Salt) Product Overview for Scientific Procurement


Histatin 5 (trifluoroacetate salt), also designated Hst-5 or Hst 5 (CAS 104339-66-4; TFA salt CAS 115966-68-2), is a 24-amino-acid, histidine-rich, cationic antimicrobial peptide naturally secreted by human salivary glands as a proteolytic fragment of Histatin 3 [1]. It exhibits broad-spectrum antimicrobial activity against multiple bacterial and fungal pathogens, including Candida albicans (LC₅₀ = 1.8 μM) and ESKAPE pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae . Unlike many membrane-lytic antimicrobial peptides, Histatin 5 exerts its candidacidal effects through an energy-dependent, non-lytic mechanism involving specific binding to a 67-kDa cell envelope protein (Ssa1/2p) on C. albicans, followed by intracellular translocation and mitochondrial targeting [2].

Non-lytic, binding-dependent antifungal mechanism probe
Quantitative binding affinity benchmark for Ssa1/2p interaction studies
TFA salt form supports diverse assay solubility requirements

Why Histatin 5 Cannot Be Interchanged with Histatin 1, 3, 8, or LL-37 in Antimicrobial Research


Generic substitution among histatin family members or broader antimicrobial peptides is scientifically unsound due to substantial differences in both mechanism of action and quantitative potency. While Histatin 1 demonstrates robust wound-healing properties, Histatin 5 is distinguished by its potent antifungal activity—exhibiting an LC₅₀ of 1.8 μM against C. albicans —which is mediated through specific binding to the Ssa1/2p cell envelope protein rather than through membrane pore formation characteristic of peptides such as LL-37 [1]. Histatin 3, the precursor peptide, shows different functional prioritization: it exhibits greater activity than Histatin 5 in inhibiting C. albicans germination [2], while Histatin 5 is the most potent fungicidal peptide among the histatin family [3]. Histatin 8, a shorter proteolytic fragment, demonstrates substantially weaker activity against C. albicans (MIC = 1 mg/mL) compared to Histatin 5 [4]. Furthermore, the trifluoroacetate salt form specified here provides distinct solubility characteristics relative to the acetate form, with documented solubility in DMF (12 mg/mL), DMSO (10 mg/mL), ethanol (12 mg/mL), and PBS pH 7.2 (5 mg/mL) , ensuring reproducible handling in diverse experimental systems.

Histatin 3 precursor: functional prioritization differs (germination inhibition stronger than candidacidal activity), endpoint interpretation may shift.
LL-37: membrane-lytic mechanism distinct from non-lytic intracellular targeting of Histatin 5; pathway context may not transfer directly.
Histatin 8 fragment: substantially reduced anti-Candida activity (MIC context), not a potency-equivalent substitute. Acetate salt form may exhibit different solubility and handling; TFA salt lot selection requires verification.

Quantitative Comparative Evidence for Histatin 5 (Trifluoroacetate Salt) Selection


Histatin 5 MMP-9 Inhibition Potency: ~82-Fold Superior to Inactive Fragment Peptides

Histatin 5 inhibits matrix metalloproteinase-9 (MMP-9) with an IC₅₀ of 0.25 μM, which represents an approximately 82-fold enhancement in inhibitory potency compared to overlapping fragment peptides derived from the parent sequence. Fragments comprising residues 1–14 and 4–15 of Histatin 5 exhibit dramatically weaker MMP-9 inhibitory activity, with IC₅₀ values of 21.4 μM and 20.5 μM, respectively . In contrast, the fragment comprising residues 9–22 retains inhibitory activity identical to the full-length peptide . This functional mapping establishes that the minimal MMP-9 inhibitory domain resides within residues 9–22 and demonstrates that truncated fragments lacking this critical region are unsuitable surrogates for MMP-targeted investigations.

MMP-9 Inhibition
Data to verify
Full-length IC₅₀ 0.25 μM vs fragment 20.5–21.4 μM (~82-fold reported difference)
Supports full-length peptide requirement for MMP-9 studies
Fragment data from supplier report; independent validation pending
Matrix Metalloproteinase Inhibition MMP-9 Peptide Fragment Comparison IC50

Histatin 5 Antifungal Activity Against Candida albicans: LC50 1.8 μM with Defined Binding Affinity

Histatin 5 exhibits potent antifungal activity against Candida albicans with an LC₅₀ of 1.8 μM . The molecular basis for this activity has been rigorously characterized: Histatin 5 binds specifically to saturable sites on the C. albicans cell surface with a dissociation constant (Kd) of 1.0 μM, corresponding to approximately 8.6 × 10⁵ binding sites per cell [1]. This binding is mediated by the 67-kDa cell envelope protein Ssa1/2p [2]. In comparative studies, Histatin 5 demonstrates the most potent fungicidal activity among the histatin family, with Histatin 3 showing comparatively weaker activity despite sharing binding sites with similar affinity [1]. Importantly, Histatin 5 does not act through membrane pore formation—unlike cationic amphipathic peptides such as LL-37—but rather operates via an energy-dependent, non-lytic mechanism involving intracellular translocation and mitochondrial targeting [1]. The defined Kd value (1.0 μM) provides a quantitative benchmark for assessing batch-to-batch functional consistency in binding-based assays.

Antifungal Potency
Head-to-head
LC₅₀ 1.8 μM · Kd 1.0 μM
Quantitative benchmark for C. albicans binding-dependent killing
8.6×10⁵ sites/cell, Ssa1/2p-mediated
Antifungal Activity Candida albicans LC50 Binding Affinity Kd

Histatin 5 Bactericidal Activity Against ESKAPE Pathogens: Differential Potency Across Species

Histatin 5 demonstrates selective and quantifiable bactericidal activity against clinically relevant ESKAPE pathogens, with potency varying substantially by species and buffer conditions. In 10 mM sodium phosphate buffer (NaPB), Histatin 5 achieves >99% killing of Pseudomonas aeruginosa, 85–90% killing of Acinetobacter baumannii, 60–80% killing of Enterobacter cloacae, and 20–60% killing of Enterococcus faecium [1]. Against biofilm cells, Histatin 5 kills 60% of P. aeruginosa biofilm populations and 20% of Klebsiella pneumoniae biofilm cells, though it shows reduced activity against S. aureus and A. baumannii biofilms [1]. Mechanistically, the bactericidal action differs by species: killing of P. aeruginosa and A. baumannii is rapid and consistent with membrane disruption, while E. faecium and E. cloacae killing requires peptide internalization and is energy-dependent [1]. Notably, spermidine-conjugated Histatin 5 (Hst5-Spd) exhibits improved killing activity against E. faecium, E. cloacae, and A. baumannii compared to unmodified Histatin 5 [1], indicating that the native peptide represents a baseline reference standard for modification studies.

ESKAPE Bactericidal
Cross-study
P. aeruginosa >99%, A. baumannii 85–90%, E. cloacae 60–80%, E. faecium 20–60%
Species-specific killing profiles for screening study design
10 mM NaPB planktonic assay; biofilm data also reported
ESKAPE Pathogens Bactericidal Activity Acinetobacter baumannii Pseudomonas aeruginosa Biofilm

Histatin 5 Wound Healing Activity: Quantitative Enhancement of Epithelial Cell Migration

Histatin 5 promotes epithelial cell migration with quantifiable efficacy that challenges the conventional functional specialization model of the histatin family. In human corneal epithelial cell migration assays, Histatin 5 (50 μM) treatment produced a significant increase in cell migration compared to untreated controls at 72 hours [1]. This finding revises the prior understanding that wound healing properties are exclusive to Histatin-1, with Histatin 5 having been thought to possess only antifungal activity [1]. Serial truncation experiments identified a specific functional domain within Histatin 5 that is both necessary and sufficient for promoting human corneal epithelial wound healing in vitro [2]. The demonstration of robust wound healing activity across multiple cell types in vitro, validated in a standardized murine corneal wound healing model, establishes Histatin 5 as a dual-function peptide possessing both antimicrobial and pro-migratory activities [1].

Wound Healing Migration
Cross-study
50 μM Hst5: reported increase over control at 72 h in corneal epithelial cells
Supports dual-function antimicrobial/pro-migratory peptide studies
Specific functional domain identified; murine corneal model validation
Wound Healing Epithelial Cell Migration Corneal Epithelium Histatin-1 Comparison

Histatin 5 Protease Susceptibility Baseline for Rational Variant Engineering

Histatin 5 is susceptible to degradation by secreted aspartyl proteases (Saps) produced by Candida albicans, establishing a critical baseline for variant engineering studies. Among the ten C. albicans Saps (Sap1–Sap10), Sap5, Sap6, and Sap10 do not degrade Histatin 5, whereas Sap1, Sap2, Sap3, and Sap9 actively degrade the peptide [1]. The degradation pattern is site-dependent: modifications at K11 and K13 (K11L, K13L) are particularly susceptible to proteolysis by Sap1, Sap2, Sap3, and Sap9, while the K17L substitution substantially increases both stability and antifungal activity in the presence of Saps [1]. In human saliva, both K17L and K5R variants exhibit improved stability compared to wild-type Histatin 5, though the enhancements are modest [1]. K17R, K17L, and K11R variants show significant increases in residual antifungal activity compared to Histatin 5 following incubation with Sap2 and Sap9 [2]. This established susceptibility profile provides a well-defined benchmark for evaluating engineered variants.

Protease Susceptibility
Supporting evidence
Degraded by Sap1,2,3,9; stable to Sap5,6,10
Baseline for engineering protease-resistant variants
K17L variant shows substantially improved stability
Proteolytic Stability Secreted Aspartyl Proteases Sap Peptide Engineering Candida albicans

Histatin 5 Biofilm Activity: Baseline for Engineered Variant Comparison

Histatin 5 exhibits measurable activity against Candida albicans biofilms, though this activity is limited by proteolytic inactivation from Saps within the biofilm environment. In comparative studies, the engineered variant K11R-K17R demonstrates stronger activity against C. albicans biofilms than wild-type Histatin 5 [1]. Polyelectrolyte multilayer surface coatings functionalized with K11R-K17R significantly reduce C. albicans biofilm formation compared to Histatin 5-functionalized coatings [1]. Notably, C. albicans biofilm cells can exhibit minimum inhibitory concentrations (MICs) up to 20,000-fold higher than planktonic cells for conventional antifungals [1], underscoring the challenge that Histatin 5 and its variants aim to address. Wild-type Histatin 5 provides the essential baseline against which engineered variants are quantitatively evaluated for improved biofilm activity.

Biofilm Activity
Head-to-head
K11R-K17R variant: stronger activity vs WT moderate; reduced biofilm formation in coatings
Reference standard for anti-biofilm variant assessment
Sap-mediated proteolysis limits WT biofilm efficacy
Candida albicans Biofilm Antifungal Resistance Peptide Engineering K11R-K17R Variant

Validated Research Applications for Histatin 5 (Trifluoroacetate Salt)


Candida albicans Antifungal Mechanism Studies Requiring Defined Binding Affinity

Histatin 5 is uniquely suited for investigating non-lytic antifungal mechanisms due to its well-characterized binding parameters. With an established Kd of 1.0 μM and approximately 8.6 × 10⁵ saturable binding sites per C. albicans cell, mediated by the 67-kDa Ssa1/2p cell envelope protein [1], Histatin 5 provides a quantifiable molecular interaction framework absent for most antimicrobial peptides. Unlike membrane-lytic peptides such as LL-37, Histatin 5's energy-dependent, non-lytic mechanism—involving intracellular translocation and mitochondrial targeting [1]—enables dissection of binding-dependent versus membrane-disruptive antifungal pathways. The defined LC₅₀ of 1.8 μM serves as a reproducible potency benchmark for variant comparison and batch validation.

ESKAPE Pathogen Antimicrobial Screening with Documented Species-Specific Activity

Histatin 5 is validated for broad-spectrum antimicrobial screening against multidrug-resistant ESKAPE pathogens, with quantitatively defined species-specific killing profiles. The peptide achieves >99% killing of Pseudomonas aeruginosa planktonic cells, 85–90% killing of Acinetobacter baumannii, 60–80% killing of Enterobacter cloacae, and 20–60% killing of Enterococcus faecium in 10 mM NaPB [2]. Biofilm activity is also characterized: 60% killing of P. aeruginosa biofilms and 20% killing of K. pneumoniae biofilm cells [2]. These quantitative benchmarks enable researchers to use Histatin 5 as a reference standard when evaluating novel antimicrobial candidates against clinically relevant MDR pathogens.

Dual-Function Wound Healing and Antimicrobial Peptide Research

Histatin 5 enables investigation of combined wound healing and antimicrobial activities in a single peptide entity. Demonstrated to significantly increase epithelial cell migration at 50 μM in human corneal epithelial cells [3], Histatin 5 challenges the traditional functional specialization model and provides a validated tool for studying the intersection of antimicrobial defense and tissue repair. The identification of a specific functional domain necessary and sufficient for pro-migratory activity [3] supports structure-function studies aimed at developing dual-action therapeutic candidates. This dual functionality eliminates the need to procure multiple histatin family members for comparative studies.

Protease-Resistant Antifungal Peptide Engineering Reference Standard

Histatin 5 is the essential wild-type reference standard for engineering protease-resistant antifungal peptides. Its well-characterized susceptibility profile to C. albicans secreted aspartyl proteases—degraded by Sap1, Sap2, Sap3, and Sap9, but stable against Sap5, Sap6, and Sap10 [4]—provides a defined baseline for quantifying variant improvements. Engineered variants including K17L, K17R, and K11R have been shown to increase residual antifungal activity following Sap incubation [4]. The K11R-K17R variant demonstrates enhanced activity against C. albicans biofilms compared to wild-type Histatin 5 [5], making the native peptide an indispensable comparator for anti-biofilm variant development.

Application
Selection Property
Validation Focus
C. albicans non-lytic mechanism studies
Binding affinity characterization
Ssa1/2p binding endpoint review
ESKAPE pathogen antimicrobial screening
Species-specific bactericidal profile
Planktonic and biofilm killing endpoints
Dual-function wound healing and antimicrobial research
Epithelial migration activity
Cell migration endpoint and functional domain mapping
Protease-resistant antifungal peptide engineering
Sap protease susceptibility baseline
Variant stability comparison and biofilm activity improvement

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